(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorenone core, an oxazoline ring, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 9H-fluoren-9-one with an appropriate oxazoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the fluorenone moiety to a fluorenol derivative.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.
Scientific Research Applications
(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-4,5-dihydrooxazole: Shares the oxazoline ring but lacks the fluorenone core.
9H-fluoren-9-one: Contains the fluorenone core but lacks the oxazoline ring and benzyl group.
Benzyl oxazoline derivatives: Similar in structure but with variations in the substituents on the oxazoline ring.
Uniqueness
(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is unique due to its combination of a fluorenone core, an oxazoline ring, and a benzyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H17NO2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]fluoren-9-one |
InChI |
InChI=1S/C23H17NO2/c25-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20(21)23-24-16(14-26-23)13-15-7-2-1-3-8-15/h1-12,16H,13-14H2/t16-/m0/s1 |
InChI Key |
BUFQWGGJIYDQQC-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.